2-Methyl-1H-indol-4-ol

Description

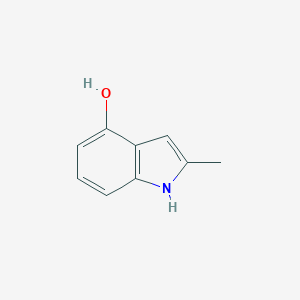

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1H-indol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-5-7-8(10-6)3-2-4-9(7)11/h2-5,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVSGEGNQZAQPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343517 | |

| Record name | 4-Hydroxy-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35320-67-3 | |

| Record name | 4-Hydroxy-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35320-67-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-1H-indol-4-ol: Chemical Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1H-indol-4-ol, also known as 4-hydroxy-2-methylindole, is a heterocyclic aromatic compound belonging to the indole family. The indole nucleus is a prevalent scaffold in a multitude of biologically active natural products and synthetic pharmaceuticals, rendering its derivatives, such as this compound, of significant interest to the scientific and drug development communities. This technical guide provides a comprehensive overview of the known chemical properties of this compound, alongside detailed hypothetical protocols for its synthesis and analysis based on established methodologies for related compounds. While specific biological activities and direct interactions with signaling pathways for this compound are not extensively documented in current literature, its structural similarity to other bioactive indoles suggests potential for further investigation.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₉H₉NO.[1][2] Its chemical structure consists of a bicyclic system with a fused benzene and pyrrole ring, a methyl group at the 2-position of the indole ring, and a hydroxyl group at the 4-position. This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals.[3] For instance, it has been utilized as a starting reagent in the synthesis of prostaglandin D2 receptor antagonists and potential anti-cancer agents.[3]

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | [1][2] |

| Molecular Weight | 147.17 g/mol | [1][2] |

| Melting Point | 122-124 °C (Predicted) | [4] |

| Boiling Point | 339.2 ± 22.0 °C (Predicted) | [4] |

| Density | 1.262 ± 0.06 g/cm³ (Predicted) | [4] |

| IUPAC Name | This compound | [1] |

| CAS Number | 35320-67-3 | [1][2] |

Synthesis Protocols

Hypothetical Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[5][6][7] For the synthesis of this compound, (3-hydroxyphenyl)hydrazine and acetone would be the logical starting materials.

Reaction Scheme:

Figure 1: Hypothetical Fischer Indole Synthesis of this compound.

Experimental Protocol:

-

Hydrazone Formation: In a round-bottom flask, dissolve (3-hydroxyphenyl)hydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid. Add acetone (1.1 equivalents) to the solution. Stir the mixture at room temperature for 1-2 hours to form the corresponding phenylhydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Indolization: To the hydrazone mixture, add an acid catalyst such as polyphosphoric acid, zinc chloride, or a mixture of sulfuric acid in ethanol.[5] Heat the reaction mixture to reflux (typically 80-150 °C, depending on the catalyst and solvent) for several hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Hypothetical Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a two-step process that begins with an o-nitrotoluene derivative.[8][9] This method is known for its high yields and mild reaction conditions.[8]

Reaction Scheme:

Figure 2: Hypothetical Leimgruber-Batcho Synthesis of this compound.

Experimental Protocol:

-

Enamine Formation: In a flask equipped with a reflux condenser, dissolve 2-methyl-3-nitrophenol (1 equivalent) in a mixture of N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine. Heat the mixture at reflux for several hours. The formation of the enamine intermediate is often indicated by a color change.

-

Reductive Cyclization: After the formation of the enamine, the nitro group is reduced. This can be achieved using various reducing agents, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, or iron powder in acetic acid.[8][10] The reduction leads to the formation of an amino group, which then spontaneously cyclizes to form the indole ring.

-

Work-up and Purification: Following the cyclization, the reaction mixture is worked up similarly to the Fischer indole synthesis, involving neutralization, extraction, and purification by chromatography or recrystallization.

Analytical Protocols

The purity and identity of synthesized this compound can be confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound.

Hypothetical HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Gradient: Start with a low percentage of B, and linearly increase to elute the compound.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by UV-Vis spectroscopy (likely around 220 nm and 275 nm, characteristic for indoles).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Figure 3: General workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the identification and purity assessment, particularly for volatile impurities. Derivatization may be necessary to improve the volatility of the hydroxyl group.

Hypothetical GC-MS Method:

-

Derivatization (optional): Silylation of the hydroxyl group with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed to increase volatility.

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C).

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-300.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene and pyrrole rings, a singlet for the methyl group, and signals for the N-H and O-H protons. The aromatic protons will likely appear in the range of δ 6.5-7.5 ppm. The methyl group protons would be a singlet around δ 2.3 ppm. The N-H proton signal is typically broad and can appear over a wide range, while the O-H proton signal will also be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the nine carbon atoms. The aromatic carbons will resonate in the δ 100-140 ppm region. The methyl carbon will appear at a higher field, around δ 10-20 ppm.

-

Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 147, corresponding to the molecular weight of the compound.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H and O-H stretching vibrations (typically broad bands in the 3200-3600 cm⁻¹ region), C-H stretching of the aromatic and methyl groups (around 2850-3100 cm⁻¹), and C=C stretching of the aromatic rings (in the 1450-1600 cm⁻¹ region).

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain detailing the biological activities, mechanism of action, or direct modulation of signaling pathways by this compound. However, the indole scaffold is a well-established pharmacophore with a broad range of biological activities.

Derivatives of 2-methyl-1H-indole have been investigated for various therapeutic applications. For instance, a novel derivative of 2-methyl-1H-indole has been shown to suppress the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers.[13] This suggests that the 2-methyl-indole core can be a valuable template for the design of signaling pathway modulators.

Given that this compound is a known starting material for the synthesis of potential anti-cancer agents, it is plausible that its derivatives may interact with various cellular targets and signaling cascades.[3] Further research is warranted to elucidate the specific biological targets and pharmacological profile of this compound and its derivatives.

Figure 4: Logical workflow for investigating the biological activity of this compound.

Conclusion

This compound is a valuable heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This technical guide has summarized its known chemical properties and provided detailed, albeit hypothetical, protocols for its synthesis and analysis based on established chemical principles. While its specific biological functions remain to be fully elucidated, its structural features and the known activities of related indole derivatives highlight it as a promising candidate for further research. The experimental procedures and analytical methods outlined herein provide a solid foundation for researchers to synthesize, purify, and characterize this compound, paving the way for future investigations into its pharmacological potential.

References

- 1. 4-Hydroxy-2-methylindole | C9H9NO | CID 590225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. goldbio.com [goldbio.com]

- 4. chembk.com [chembk.com]

- 5. testbook.com [testbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. 2-methyl-1H-indol-5-ol | C9H9NO | CID 83336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. PubChemLite - 4-hydroxy-2-methylindole (C9H9NO) [pubchemlite.lcsb.uni.lu]

- 13. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Strategic Value of the Indole Scaffold

An In-depth Technical Guide to 2-Methyl-1H-indol-4-ol (CAS: 35320-67-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

The indole nucleus stands as one of the most significant heterocyclic systems in medicinal chemistry and natural products.[1] Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its fundamental role in biology. For drug development professionals, the indole ring is a "privileged scaffold"—a molecular framework that is repeatedly found in successful drugs, capable of binding to a diverse range of biological targets.[2] Compounds bearing this moiety exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-hypertensive properties.[3]

Within this critical class of molecules, this compound emerges not as an end-product, but as a highly valuable and strategic starting material. Its utility lies in the specific arrangement of its functional groups: the nucleophilic indole core, a 2-position methyl group that can enhance metabolic stability, and a 4-position hydroxyl group that provides a crucial vector for chemical modification or a key hydrogen-bonding interaction with a target protein. This guide provides a comprehensive technical overview of its synthesis, characterization, and strategic application in the pursuit of novel therapeutics.

Section 1: Core Molecular Profile and Physicochemical Properties

This compound, also known by its synonym 4-hydroxy-2-methylindole, is a solid compound typically appearing as a greenish-brown or off-white powder. Its core structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with a methyl group at the C2 position and a hydroxyl group at the C4 position.

| Property | Value | Source(s) |

| CAS Number | 35320-67-3 | [4] |

| Molecular Formula | C₉H₉NO | [4] |

| Molar Mass | 147.17 g/mol | [4] |

| Appearance | Greenish Brown / Off-white Solid | [4] |

| Melting Point | 122-124 °C | [4] |

| Boiling Point | 339.2 ± 22.0 °C (Predicted) | [4] |

| Density | 1.262 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 10.07 ± 0.40 (Predicted) | [4] |

| Solubility | Slightly soluble in DMSO and Methanol | [4] |

| InChIKey | XBVSGEGNQZAQPM-UHFFFAOYSA-N | [4] |

| SMILES | CC1=CC2=C(N1)C=CC=C2O | [4] |

Section 2: Synthesis Pathway—The Fischer Indole Synthesis

The most direct and classic method for constructing the 2-methyl-4-hydroxy-indole scaffold is the Fischer indole synthesis.[5][6] This acid-catalyzed reaction, discovered by Emil Fischer in 1883, remains a cornerstone of indole synthesis due to its reliability and the accessibility of its starting materials.[5]

The overall strategy involves the condensation of (3-hydroxyphenyl)hydrazine with acetone to form a hydrazone, which then undergoes an intramolecular cyclization under acidic conditions to yield the final indole product.

Causality in Experimental Design:

-

Choice of Reactants: (3-hydroxyphenyl)hydrazine provides the benzene ring, the indole nitrogen (N1), and the pre-installed C4-hydroxyl group. Acetone is chosen as the ketone partner because its two methyl groups will ultimately form the C2-methyl and the C3-proton of the indole ring, making it the ideal precursor for a 2-methylindole.

-

Acid Catalysis: A strong acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a mixture of acetic and sulfuric acid) is essential.[5][6] Its role is to protonate the hydrazone, facilitating the key[7][7]-sigmatropic rearrangement, which is the irreversible, product-determining step of the mechanism.[5] The acid also catalyzes the final ammonia elimination to form the aromatic indole ring.

-

Reaction Conditions: The reaction typically requires elevated temperatures to overcome the activation energy of the sigmatropic rearrangement and the subsequent cyclization and dehydration steps.[8]

Detailed Experimental Protocol: Fischer Indole Synthesis

Step 1: Hydrazone Formation

-

To a stirred solution of (3-hydroxyphenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq). Stir for 15 minutes at room temperature to liberate the free hydrazine base.

-

Add acetone (1.5 eq) to the mixture.

-

Heat the reaction mixture to reflux for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the starting hydrazine is consumed, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Add water to the residue and extract the crude hydrazone product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude hydrazone, which can often be used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization

-

Caution: This step should be performed in a well-ventilated fume hood. Prepare the cyclization agent. A common choice is Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid (PPA).

-

Add the crude hydrazone from Step 1 portion-wise to the pre-heated (80-100 °C) cyclization agent under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture vigorously at this temperature for 1-3 hours. Monitor the reaction by TLC until the hydrazone is consumed.

-

Carefully pour the hot, viscous reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the crude product.

-

Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude solid by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Visualization of Synthesis Workflow

Caption: Fischer Indole Synthesis workflow for this compound.

Section 3: Analytical Characterization Workflow

Confirming the identity and purity of the synthesized this compound is a critical, self-validating step. A multi-technique approach involving spectroscopy and chromatography is required.

Predicted Spectroscopic Data

Table 2: Predicted 1H and 13C NMR Data (in DMSO-d6, 400 MHz)

| Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) | Justification |

|---|---|---|---|

| N1-H | ~10.8 (br s, 1H) | - | Typical chemical shift for an indole N-H proton. |

| C2 | - | ~137.0 | Quaternary carbon bearing the methyl group. |

| C2-CH₃ | ~2.35 (s, 3H) | ~12.5 | Aliphatic methyl group attached to an sp² carbon. |

| C3-H | ~6.10 (s, 1H) | ~98.0 | Upfield shift due to electron donation from N1. |

| C3a | - | ~127.5 | Bridgehead carbon adjacent to the hydroxyl-bearing ring. |

| C4 | - | ~150.0 | Aromatic carbon directly attached to the electron-donating -OH group. |

| C4-OH | ~9.0 (br s, 1H) | - | Phenolic proton, shift is concentration-dependent. |

| C5-H | ~6.50 (d, J=7.6 Hz, 1H) | ~105.0 | Ortho to the -OH group, shielded. |

| C6-H | ~6.85 (t, J=7.8 Hz, 1H) | ~121.0 | Aromatic proton with two adjacent protons. |

| C7-H | ~6.95 (d, J=8.0 Hz, 1H) | ~110.0 | Para to the -OH group. |

| C7a | - | ~133.0 | Bridgehead carbon adjacent to N1. |

Standard Protocol for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

-

Acquire 1H NMR, 13C NMR, and DEPT-135 spectra.

-

Confirm the presence of all expected peaks, their integrations (for 1H), and splitting patterns. The data should align with the predicted values in Table 2. 2D NMR experiments like COSY and HSQC can be used for unambiguous assignment.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in methanol or acetonitrile.

-

Analyze using High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source.

-

The primary validation is the observation of the molecular ion peak [M+H]⁺ at m/z 148.0757, confirming the molecular formula C₉H₁₀NO.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a reverse-phase HPLC method (e.g., C18 column).

-

Use a mobile phase gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).

-

Monitor the elution using a UV detector, typically at wavelengths of 220 nm and 280 nm where the indole chromophore absorbs.

-

A single, sharp peak indicates high purity. The method should be validated to show >95% purity for use in subsequent biological assays.

-

Visualization of Analytical Workflow

Caption: A typical workflow for the analytical validation of the target compound.

Section 4: Applications in Research and Drug Development

This compound is a strategic building block for accessing more complex molecular architectures in drug discovery. Its value is derived from the combination of a modifiable hydroxyl group and the biologically relevant indole core.

Role as a Synthetic Intermediate

The primary application of this compound is as a scaffold for elaboration. The 4-hydroxy group serves as a versatile chemical handle.

-

Etherification: It can be readily converted into an ether, allowing it to be linked to other pharmacophores or solubilizing groups. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) in a region of space near the indole core.

-

Protection and Further Functionalization: The hydroxyl group can be protected (e.g., as a benzyl or silyl ether), allowing for selective chemical modifications at other positions of the indole ring (e.g., N-alkylation at N1 or electrophilic substitution at C3) before deprotection.

The indole derivatives are known to have a wide range of biological activities. For example, some indole-based molecules are being investigated as inhibitors of the Hedgehog signaling pathway, which is implicated in certain drug-resistant cancers.[10] Others have been explored as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase, a target in prostate cancer.[11]

Visualization: Conceptual Elaboration into a Drug-like Molecule

Caption: Conceptual pathway showing the use of the title compound as a scaffold.

Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely published, safe handling procedures can be established based on data for structurally related indoles.[12]

-

Engineering Controls: Handle this compound only in a certified chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure skin is not exposed.

-

Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.

-

-

Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong acids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- 1. iris.unina.it [iris.unina.it]

- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 3. bipublication.com [bipublication.com]

- 4. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 8. Fischer Indole Synthesis [organic-chemistry.org]

- 9. 2-Methylindole(95-20-5) 1H NMR [m.chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. Japp-Klingemann_reaction [chemeurope.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-1H-indol-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete structure elucidation of the heterocyclic compound 2-Methyl-1H-indol-4-ol. The structure of this indole derivative is confirmed through a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document presents the detailed experimental protocols and the resulting quantitative data, offering a clear and thorough guide for researchers in the field.

Spectroscopic Data Summary

The structural characterization of this compound, with the molecular formula C₉H₉NO and a molecular weight of 147.17 g/mol , is based on the comprehensive analysis of its spectroscopic data. The following tables summarize the key quantitative findings from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not publicly available | - | - | - | - |

| Data not publicly available | - | - | - | - |

| Data not publicly available | - | - | - | - |

| Data not publicly available | - | - | - | - |

| Data not publicly available | - | - | - | - |

| Data not publicly available | - | - | - | - |

Note: Despite extensive searches of chemical databases and scientific literature, the experimental ¹H NMR peak list for this compound is not publicly available at this time. The table structure is provided as a template for when such data becomes accessible.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type (DEPT) | Assignment |

| Data not publicly available | - | - |

| Data not publicly available | - | - |

| Data not publicly available | - | - |

| Data not publicly available | - | - |

| Data not publicly available | - | - |

| Data not publicly available | - | - |

| Data not publicly available | - | - |

| Data not publicly available | - | - |

| Data not publicly available | - | - |

Note: The experimental ¹³C NMR chemical shift data for this compound is not publicly available. The table is structured to accommodate the data once it can be obtained.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 147 | Data not publicly available | [M]⁺ |

| 146 | Data not publicly available | [M-H]⁺ |

| 118 | Data not publicly available | [M-H-CO]⁺ or [M-C₂H₃]⁺ |

Note: While the NIST Mass Spectrometry Data Center indicates the availability of a mass spectrum for this compound, the detailed fragmentation pattern and relative intensities are not publicly accessible. The major expected fragments are listed.

Table 4: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not publicly available | - | O-H stretch |

| Data not publicly available | - | N-H stretch |

| Data not publicly available | - | Aromatic C-H stretch |

| Data not publicly available | - | C=C stretch (aromatic) |

| Data not publicly available | - | C-N stretch |

| Data not publicly available | - | C-O stretch |

Note: Specific experimental IR absorption frequencies for this compound are not publicly available. The table indicates the expected characteristic absorption bands for the functional groups present in the molecule.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic techniques used in the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then filtered into a 5 mm NMR tube.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 300, 400, or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 75, 100, or 125 MHz, respectively. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon. A wider spectral width is used, and a larger number of scans (typically several hundred to thousands) are required due to the low natural abundance of the ¹³C isotope.

-

2D NMR Spectroscopy (COSY, HSQC, HMBC): To establish connectivity, 2D NMR experiments are performed.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying the connectivity of quaternary carbons and piecing together the molecular fragments.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula, and to gain structural information from fragmentation patterns.

Methodology:

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular formula, HRMS is employed. This technique measures the m/z to a high degree of accuracy (typically to four or five decimal places), allowing for the unambiguous determination of the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule. The positions, shapes, and intensities of these bands are used to identify functional groups such as O-H, N-H, C-H (aromatic and aliphatic), C=C, C-O, and C-N.

Visualization of Elucidation Workflow and Structural Correlations

The following diagrams, generated using the DOT language, illustrate the logical workflow of the structure elucidation process and the key correlations that would be expected from 2D NMR experiments.

Caption: Workflow for the structure elucidation of this compound.

Caption: Expected key 2D NMR correlations for this compound.

Conclusion

The definitive structure elucidation of this compound requires a synergistic application of modern spectroscopic techniques. While the specific experimental data is not fully accessible in public domains at the time of this writing, this guide outlines the necessary experiments and the expected data framework for its complete characterization. The combination of 1D and 2D NMR spectroscopy provides the core structural framework, which is then corroborated by mass spectrometry for molecular weight and formula confirmation, and IR spectroscopy for functional group identification. This comprehensive approach ensures an unambiguous assignment of the molecular structure, which is a critical step in any chemical research or drug development endeavor involving this compound.

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to 2-Methyl-1H-indol-4-ol

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development, focusing on the core chemical and physical properties of this compound. The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1][2][3] The strategic placement of methyl and hydroxyl groups on the indole ring, as seen in this compound, can significantly influence its biological activity and pharmacokinetic profile.

Physicochemical and Structural Characteristics

The fundamental properties of a compound are critical for its application in research and development. This compound is a derivative of indole, a bicyclic aromatic heterocycle.[4]

Molecular Identity and Weight

The molecular formula for this compound is C₉H₉NO.[5] This composition gives it a molar mass of 147.17 g/mol .[5][6]

Key Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are essential for predicting its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | [5] |

| Molar Mass | 147.17 g/mol | [5][6] |

| Melting Point | 122-124°C | [5] |

| Boiling Point (Predicted) | 339.2 ± 22.0 °C | [5] |

| Density (Predicted) | 1.262 ± 0.06 g/cm³ | [5] |

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene and pyrrole rings, a singlet for the methyl group, and signals for the hydroxyl and amine protons.

-

¹³C NMR: The carbon NMR would display signals corresponding to the nine carbon atoms in the molecule, with characteristic shifts for the aromatic carbons, the methyl carbon, and the carbons bonded to the nitrogen and oxygen atoms.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methyl or hydroxyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H and O-H stretching vibrations, as well as C-H and C=C bonds of the aromatic system.

Synthesis and Reactivity

The synthesis of substituted indoles can be achieved through various established methods. A common approach is the Fischer indole synthesis. For this compound, a plausible synthetic route could involve the reaction of a suitably substituted phenylhydrazine with a ketone.

Proposed Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a 2-methyl-substituted indole, which could be adapted for this compound.

Caption: Generalized Fischer indole synthesis workflow.

Applications in Drug Discovery and Development

The indole nucleus is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3] Indole derivatives have been successfully developed into drugs for a wide range of therapeutic areas, including anti-inflammatory, anticancer, and antiviral agents.[7] The "magic methyl" effect, where the addition of a methyl group can significantly enhance the therapeutic properties of a drug, is a well-documented phenomenon in drug discovery.[8]

Potential Biological Significance

Many indole derivatives exert their biological effects by interacting with specific cellular signaling pathways. For instance, some indole-based compounds are known to be inhibitors of kinases, which are key enzymes in cell signaling.

The diagram below illustrates a simplified kinase signaling pathway, a common target for indole-based drug candidates.

Caption: Simplified kinase signaling pathway.

Conclusion

This compound, with a molecular weight of 147.17 g/mol , represents a valuable chemical entity for further investigation in the field of medicinal chemistry. Its physicochemical properties, combined with the proven therapeutic potential of the indole scaffold, make it a compelling candidate for the development of novel therapeutic agents. This guide provides a foundational understanding of its key characteristics to support and inspire future research endeavors.

References

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. chembk.com [chembk.com]

- 6. 2-methyl-1H-indol-5-ol | C9H9NO | CID 83336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-Methyl-1H-indol-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 2-Methyl-1H-indol-4-ol (CAS No: 35320-67-3). Due to the limited availability of directly published experimental data for this specific molecule, this document compiles predicted spectroscopic values based on the analysis of structurally related indole derivatives. Detailed, generalized experimental protocols for the synthesis and characterization of this compound are also presented to guide researchers in their laboratory work. This guide is intended to serve as a valuable resource for scientists and professionals involved in medicinal chemistry, drug discovery, and organic synthesis.

Introduction

Indole and its derivatives are fundamental heterocyclic scaffolds that are prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals. The unique electronic properties of the indole nucleus make it a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This compound, also known as 4-hydroxy-2-methylindole, is a member of this important class of compounds. A thorough understanding of its spectroscopic characteristics is crucial for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes. This guide provides a detailed summary of the expected spectroscopic data and outlines a practical synthetic approach.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds, including 2-methylindole, 2-methyl-1H-indol-5-ol, and other substituted indoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.5 | br s | 1H | N-H (indole) |

| ~6.8 - 7.1 | t | 1H | H-6 |

| ~6.5 - 6.7 | d | 1H | H-5 or H-7 |

| ~6.3 - 6.5 | d | 1H | H-5 or H-7 |

| ~6.1 - 6.2 | s | 1H | H-3 |

| ~4.5 - 5.5 | br s | 1H | O-H (hydroxyl) |

| ~2.3 - 2.4 | s | 3H | C2-CH₃ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | C-4 |

| ~135 - 140 | C-7a |

| ~134 - 136 | C-2 |

| ~120 - 125 | C-3a |

| ~115 - 120 | C-6 |

| ~100 - 105 | C-5 |

| ~98 - 102 | C-7 |

| ~95 - 100 | C-3 |

| ~12 - 15 | C2-CH₃ |

Solvent: DMSO-d₆

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 147.0684 | [M]⁺ (Exact Mass) |

| 148.0762 | [M+H]⁺ |

| 132.0449 | [M-CH₃]⁺ |

Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI)

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Strong, Broad | O-H Stretch (hydroxyl) |

| 3300 - 3400 | Medium | N-H Stretch (indole) |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 2850 - 2950 | Medium | Aliphatic C-H Stretch |

| 1600 - 1620 | Medium | C=C Stretch (aromatic) |

| 1450 - 1550 | Strong | C=C Stretch (aromatic) |

| 1200 - 1300 | Strong | C-O Stretch (phenol) |

Sample Preparation: KBr pellet or ATR

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| λmax (nm) |

| ~220 |

| ~275 |

| ~290 (shoulder) |

Solvent: Methanol or Ethanol

Experimental Protocols

The following sections detail a plausible synthetic route and standard procedures for the spectroscopic analysis of this compound.

Synthesis of this compound via Fischer Indole Synthesis

A well-established method for the synthesis of indole derivatives is the Fischer indole synthesis. A potential pathway for the preparation of this compound is outlined below.

Caption: Fischer Indole Synthesis of this compound.

Procedure:

-

Preparation of (3-Hydroxyphenyl)hydrazine:

-

Dissolve 3-aminophenol in a suitable acidic solution (e.g., aqueous HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite dropwise while maintaining the low temperature to form the diazonium salt.

-

Reduce the diazonium salt in situ using a reducing agent such as tin(II) chloride in concentrated HCl to yield (3-hydroxyphenyl)hydrazine.

-

Isolate the hydrazine salt by filtration.

-

-

Fischer Indole Synthesis:

-

Combine (3-hydroxyphenyl)hydrazine with a slight excess of acetone in a suitable solvent (e.g., ethanol).

-

Add an acid catalyst (e.g., a few drops of acetic acid or sulfuric acid) and stir the mixture, which may require gentle heating to form the phenylhydrazone.

-

Add a cyclizing agent, such as polyphosphoric acid or zinc chloride, to the phenylhydrazone.

-

Heat the reaction mixture to induce cyclization. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

-

Spectroscopic Characterization Workflow

The identity and purity of the synthesized this compound should be confirmed using a suite of spectroscopic techniques.

Caption: Workflow for Spectroscopic Characterization.

Methodologies:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are to be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample should be dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.

-

Mass Spectrometry: High-resolution mass spectra (HRMS) can be obtained using either an electron ionization (EI) or electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Infrared Spectroscopy: IR spectra should be recorded on a Fourier-transform infrared (FT-IR) spectrometer. Solid samples can be analyzed as a KBr pellet or by using an attenuated total reflectance (ATR) accessory.

-

UV-Vis Spectroscopy: UV-Vis absorption spectra are to be recorded on a dual-beam UV-Vis spectrophotometer. The sample should be dissolved in a spectroscopic grade solvent, such as methanol or ethanol, and the spectrum recorded in a quartz cuvette.

Logical Relationships in Spectroscopic Interpretation

The interpretation of the spectroscopic data relies on the logical correlation between the observed signals and the molecular structure of this compound.

Synthesis of 2-Methyl-4-Hydroxyindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-4-hydroxyindole is a valuable heterocyclic compound, serving as a crucial intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. Its structure, featuring both a hydroxyl and a methyl group on the indole core, provides a versatile scaffold for further chemical modifications. This technical guide offers a comprehensive overview of a proposed synthetic route to 2-methyl-4-hydroxyindole, detailing the experimental protocol, and presenting the reaction pathway and workflow in a clear, visual format. The synthesis is based on the well-established principles of the Bischler-Möhlau indole synthesis, a reliable method for the preparation of substituted indoles.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic drugs. Specifically, hydroxyindoles are of significant interest due to their potential for hydrogen bonding interactions with biological targets and their utility as synthetic handles for further functionalization. 2-Methyl-4-hydroxyindole, in particular, is a key building block for more complex molecules. The development of efficient and reliable synthetic methods for its preparation is therefore of considerable importance to the drug discovery and development community. This guide outlines a practical approach for the synthesis of 2-methyl-4-hydroxyindole, leveraging the reaction of 3-aminophenol with ethyl acetoacetate.

Proposed Synthetic Pathway: Modified Bischler-Möhlau Reaction

The synthesis of 2-methyl-4-hydroxyindole can be effectively achieved through a modification of the Bischler-Möhlau indole synthesis. This classic reaction involves the condensation of an α-halo or α-hydroxyketone with an excess of an aniline derivative. In this proposed adaptation, 3-aminophenol reacts with ethyl acetoacetate, which serves as a precursor to the requisite α-hydroxyketone functionality, to yield the target indole. The reaction proceeds through the formation of an enamine intermediate, followed by cyclization and aromatization to furnish the indole ring system.

Caption: Proposed synthesis of 2-methyl-4-hydroxyindole from 3-aminophenol and ethyl acetoacetate.

Experimental Protocol

This section provides a detailed methodology for the synthesis of 2-methyl-4-hydroxyindole based on the principles of the Bischler-Möhlau reaction.

3.1. Materials and Reagents

-

3-Aminophenol

-

Ethyl acetoacetate

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

Hexane

-

Dichloromethane

3.2. Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-aminophenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Acid Catalysis: Slowly add concentrated hydrochloric acid (catalytic amount, e.g., 0.1 equivalents) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure 2-methyl-4-hydroxyindole.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis. Please note that the yield is an estimate based on similar reactions reported in the literature and may vary depending on the specific reaction conditions.

| Parameter | Value |

| Reactants | |

| 3-Aminophenol | 1.0 eq |

| Ethyl Acetoacetate | 1.1 eq |

| Catalyst | |

| Concentrated HCl | 0.1 eq |

| Reaction Conditions | |

| Temperature | 120-130 °C |

| Time | 4-6 hours |

| Expected Yield | 60-70% |

| Purification Method | Column Chromatography |

| Eluent System | Ethyl Acetate / Hexane (gradient) |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Workflow for the synthesis of 2-methyl-4-hydroxyindole.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

-

Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

-

The reaction is performed at an elevated temperature; appropriate precautions should be taken to avoid burns.

-

Organic solvents are flammable and should be handled away from ignition sources.

Conclusion

This technical guide provides a detailed and practical approach for the synthesis of 2-methyl-4-hydroxyindole. The proposed method, based on a modified Bischler-Möhlau reaction, is expected to be a reliable and efficient route to this valuable intermediate. The provided experimental protocol and workflow diagrams offer a clear and comprehensive guide for researchers in the field of medicinal chemistry and drug development. Further optimization of the reaction conditions may lead to improved yields and purity of the final product.

An In-depth Technical Guide to 2-Methyl-1H-indol-4-ol

Abstract

2-Methyl-1H-indol-4-ol, a substituted indole derivative, presents significant interest within medicinal chemistry and materials science due to the versatile reactivity of the indole scaffold. This guide provides a comprehensive technical overview of its core physicochemical properties, detailed protocols for its analytical characterization, and best practices for its handling and storage. We synthesize data from various sources to offer a centralized repository of information for researchers, chemists, and drug development professionals, ensuring a foundation of scientific integrity and practical applicability. This document aims to bridge the gap between theoretical knowledge and experimental execution, providing the causality behind methodological choices to empower researchers in their work with this compound.

Chemical Identity and Physicochemical Properties

This compound, also known as 4-Hydroxy-2-methylindole, is a bifunctional molecule featuring a hydroxyl group on the benzene ring of the indole scaffold. This structure imparts specific chemical characteristics that are crucial for its application and handling.

Structure:

Caption: Chemical structure of this compound.

Physical Appearance

The compound typically presents as an off-white solid under standard laboratory conditions[1]. The coloration can be influenced by purity, exposure to light, and air, a common characteristic for many indole and phenol derivatives which can undergo oxidation. The parent compound, indole, is known to yellow or redden upon exposure to light and air[2][3].

Core Physicochemical Data

A summary of the key physicochemical properties is essential for experimental design, including solvent selection for reactions, purification, and analytical sample preparation.

| Property | Value | Source(s) |

| CAS Number | 35320-67-3 | [1] |

| Molecular Formula | C₉H₉NO | [1][4] |

| Molecular Weight | 147.17 g/mol | [1][4] |

| Melting Point | 122-124°C | [4] |

| Boiling Point | 339.2 ± 22.0 °C (Predicted) | [4] |

| Density | 1.262 ± 0.06 g/cm³ (Predicted) | [4] |

| Appearance | Off-white Solid | [1] |

Expert Insight: The melting point of 122-124°C is a critical parameter for identity confirmation and purity assessment[4]. A broad melting range or a significant deviation from this value would suggest the presence of impurities. The predicted high boiling point is characteristic of molecules capable of intermolecular hydrogen bonding, afforded by both the N-H group of the indole ring and the C4-hydroxyl group.

Analytical Characterization Workflow

A robust analytical workflow is paramount to confirm the identity, purity, and structure of this compound. The following workflow outlines a standard, self-validating process for comprehensive characterization.

Logical Workflow for Compound Verification

The diagram below illustrates a typical pathway from receiving a sample to its full structural elucidation and purity assessment. This multi-technique approach ensures that the data is cross-validated, providing a high degree of confidence in the final assessment.

Caption: Standard workflow for the analytical characterization of this compound.

Spectroscopic and Chromatographic Protocols

The structural features of this compound—namely the aromatic protons, the N-H proton, the hydroxyl proton, the methyl group, and the quaternary carbons—give rise to distinct signatures in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the complete structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

Expert Insight (Causality): The choice of solvent is critical. While CDCl₃ is common, the acidic protons (N-H and O-H) may exchange or exhibit broad signals. DMSO-d₆ is often a superior choice as it forms hydrogen bonds with the analyte, resulting in sharper, more observable N-H and O-H peaks, which are crucial for confirming the presence of these functional groups.

Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[5]

-

Spectrometer Setup:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, indicated by a sharp and symmetrical lock signal.[5]

-

-

¹H NMR Acquisition (400 MHz example):

-

Pulse Program: Standard single-pulse (e.g., 'zg30').

-

Spectral Width: -2 to 13 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR Acquisition (100 MHz example):

-

Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30').

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak or internal standard (TMS).

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS), typically with electrospray ionization (ESI), is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z).

Expected Result: The protonated molecule [M+H]⁺ should be observed with an m/z value corresponding to the molecular formula C₉H₁₀NO⁺. The exact mass provides unambiguous confirmation, distinguishing it from potential isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV detector is the standard method for determining the purity of the compound. Indole derivatives possess a strong chromophore, making them readily detectable by UV spectroscopy.

Expert Insight (Causality): A gradient elution method is often preferred for indole derivatives to ensure that any potential impurities, which may have significantly different polarities, are effectively separated and eluted from the column.[6] The use of trifluoroacetic acid (TFA) in the mobile phase helps to sharpen peaks by protonating basic sites and minimizing tailing.

Protocol: HPLC Purity Analysis

-

Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile. Dilute to a working concentration of approximately 0.1 mg/mL.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% TFA.

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an absorption maximum (e.g., ~275 nm).

-

-

Analysis: Integrate the peak area of the main component and any impurities. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Storage Conditions: The compound should be stored in a cool, dark, and dry place, ideally in a refrigerator at 2-8°C.[1] It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

-

Light and Air Sensitivity: Like many indole and phenol-containing compounds, this compound may be sensitive to light and air.[3] Prolonged exposure can lead to degradation and discoloration. It is advisable to handle the material quickly and protect it from direct light.

-

Incompatibilities: Avoid contact with strong oxidizing agents, as these can react with the electron-rich indole ring and the hydroxyl group.[3]

By adhering to these guidelines and employing the robust analytical methods described, researchers can ensure the quality and reliability of their work with this compound, paving the way for successful outcomes in drug discovery and materials science.

References

"2-Methyl-1H-indol-4-ol IUPAC name"

An In-depth Technical Guide to 2-Methyl-1H-indol-4-ol

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic organic compound. The indole scaffold is a privileged structure in medicinal chemistry, found in a wide array of pharmacologically active compounds. This document details the physicochemical properties, a plausible synthetic route, and potential biological activities of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, providing key data and methodologies in a structured format.

Physicochemical Properties

This compound, also known by its synonym 4-Hydroxy-2-methylindole, is a solid at room temperature.[1] Its fundamental properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | 4-Hydroxy-2-methylindole, 2-Methyl-4-hydroxyindole, 2-Methyl-4-indolol | [1] |

| CAS Number | 35320-67-3 | [1][2] |

| Molecular Formula | C₉H₉NO | [1][2] |

| Molar Mass | 147.17 g/mol | [2] |

| Appearance | Off-white Solid | [1] |

| Melting Point | 122-124°C | [2] |

| Boiling Point (Predicted) | 339.2 ± 22.0 °C | [2] |

| Density (Predicted) | 1.262 ± 0.06 g/cm³ | [2] |

Synthesis of this compound

The synthesis of substituted indoles can be achieved through various methods. A common strategy involves the cyclization of appropriately substituted anilines. The following section outlines a generalized, plausible synthetic workflow and a detailed experimental protocol for obtaining a 4-hydroxy-indole derivative.

Synthetic Workflow

The diagram below illustrates a potential multi-step synthesis starting from a protected dihalophenol, proceeding through alkylation and subsequent cyclization to form the indole ring.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis via Intramolecular Cyclization

This protocol is a representative example based on general methodologies for indole synthesis.[3]

Materials:

-

Protected 2,3-dihaloaniline precursor

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., Diethylamine, Et₂NH)

-

Anhydrous solvent (e.g., Dimethylacetamide, DMA)

-

Reagents for deprotection (e.g., acid or hydrogenation catalyst)

-

Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Procedure:

-

Reaction Setup: In a dry, nitrogen-purged round-bottom flask, dissolve the protected 2,3-dihaloaniline precursor (1.0 eq.) in anhydrous DMA.

-

Catalyst Addition: To the solution, add PdCl₂(PPh₃)₂ (3 mol%) and CuI (5 mol%).

-

Cyclization: Add a suitable terminal alkyne (1.5 eq.) and diethylamine (1.5 eq.) to the mixture. Heat the reaction to 80 °C.

-

Monitoring: Monitor the progress of the cyclization reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with dichloromethane (CH₂Cl₂) and wash with water to remove the DMA and salts. The aqueous phase is extracted twice more with CH₂Cl₂.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the protected 4-haloindole intermediate.

-

Final Steps: The intermediate would then undergo further modification, such as methylation at the 2-position (if not already incorporated in the alkyne) and deprotection of the 4-hydroxy group to yield the final product, this compound.

Biological Activity and Potential Signaling Pathways

While specific biological data for this compound is not extensively detailed in the search results, the indole core is a key component of many biologically active molecules.[4] Derivatives of indole are known to interact with various biological targets, suggesting potential areas of research for this compound.

Interaction with Signaling Pathways

Indole derivatives have been identified as modulators of critical cellular signaling pathways, particularly in the context of cancer therapy.

-

Hedgehog (Hh) Signaling: Aberrant activation of the Hedgehog pathway is linked to several malignancies.[5] Novel indole derivatives have been shown to suppress this pathway by inhibiting the Smoothened (SMO) receptor, a key component of the Hh cascade.[5][6] This suggests that this compound could be investigated for similar activity.

-

MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade often dysregulated in cancer. Indole alkaloids are being explored for their ability to modulate MAPK signaling, thereby inducing apoptosis in cancer cells.[7]

The diagram below depicts a simplified representation of the Hedgehog signaling pathway, highlighting the SMO receptor as a potential target for indole-based inhibitors.

Caption: Hedgehog signaling, a potential target for indole compounds.

Experimental Protocols: Biological Assays

To assess the biological activity of this compound, standard assays can be employed. The following is a representative protocol for determining the antibacterial efficacy of a compound.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the steps to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[8]

Materials:

-

This compound

-

Test bacterium (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

Dimethyl sulfoxide (DMSO) for stock solution

-

96-well microtiter plates

-

Spectrophotometer

-

0.5 McFarland standard

-

Sterile phosphate-buffered saline (PBS)

Procedure:

-

Inoculum Preparation: Inoculate a single colony of the test bacterium into MHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

-

Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions of this stock solution in MHB across the wells of a 96-well microtiter plate to achieve the desired concentration range.[8]

-

Inoculation and Incubation: Add the diluted bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only). Incubate the plate at 37°C for 18-24 hours.[8]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the lack of turbidity.[8] This can be confirmed by measuring the optical density at 600 nm.

Conclusion

This compound is a well-defined indole derivative with potential for further investigation in medicinal chemistry and drug discovery. This guide has provided essential physicochemical data, outlined a plausible synthetic strategy, and discussed potential biological activities based on the known pharmacology of the indole scaffold, particularly in relation to the Hedgehog and MAPK signaling pathways. The detailed experimental protocols serve as a foundation for researchers to synthesize and evaluate the therapeutic potential of this and related compounds.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chembk.com [chembk.com]

- 3. rsc.org [rsc.org]

- 4. iris.unina.it [iris.unina.it]

- 5. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility Parameters of 2-Methyl-1H-indol-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solubility Parameters and their Importance

Solubility is a critical determinant of a drug candidate's developability, impacting its formulation, bioavailability, and ultimately, its therapeutic efficacy. A quantitative measure of solvent-solute interactions can be established through the concept of solubility parameters. These parameters are instrumental in predicting the miscibility of substances and are widely used in formulation science, materials science, and drug discovery.

The two most common types of solubility parameters are the Hildebrand and Hansen parameters.

-

Hildebrand Solubility Parameter (δ): This is the square root of the cohesive energy density (CED), which is the energy required to separate the molecules of a substance from each other. It provides a single value to describe the overall solvency of a substance.

-

Hansen Solubility Parameters (HSP): This model refines the Hildebrand approach by dividing the total cohesive energy into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[1] The principle of HSP is that "like dissolves like," and substances with similar HSP values are likely to be miscible.[1]

For drug development professionals, understanding the solubility parameters of an active pharmaceutical ingredient (API) like 2-Methyl-1H-indol-4-ol is crucial for:

-

Solvent selection: for synthesis, purification, and formulation.

-

Predicting compatibility: with excipients in a drug product.

-

Designing drug delivery systems: such as amorphous solid dispersions.

-

Estimating permeability: across biological membranes.

Theoretical Framework: Hansen Solubility Parameters

The Hansen Solubility Parameters (HSP) are based on the principle that the total cohesive energy (E) of a substance is the sum of the energies required to overcome dispersion forces (Ed), polar forces (Ep), and hydrogen bonds (Eh).[2]

The total Hildebrand solubility parameter (δt) is related to the Hansen parameters by the following equation:

δt² = δd² + δp² + δh²

The "distance" (Ra) between two substances in the three-dimensional Hansen space is a measure of their affinity. A smaller Ra value indicates a higher likelihood of miscibility.[3]

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

Where subscripts 1 and 2 refer to the two different substances.

Experimental Determination of Solubility Parameters for this compound

Due to the absence of published data, the following section provides a detailed experimental protocol for determining the solubility of this compound in a range of solvents, which is the foundational step for calculating its Hansen Solubility Parameters.

The overall workflow for the experimental determination of solubility parameters is depicted below.

Workflow for determining the solubility parameters of this compound.

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[4][5]

Materials:

-

This compound (high purity)

-

A selection of solvents with known Hansen Solubility Parameters (see Table 1 for examples)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).[4]

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

-

Quantitative Analysis by HPLC:

-

Develop and validate an HPLC method for the quantification of this compound.

-

Prepare a series of standard solutions of known concentrations of this compound.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.[6]

-

Inject the diluted sample solutions into the HPLC system and determine their concentrations from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent, taking into account the dilution factor.

-

The experimentally determined solubility data should be tabulated as follows:

| Solvent | Hansen δd (MPa½) | Hansen δp (MPa½) | Hansen δh (MPa½) | Measured Solubility (mg/mL) |

| Solvent 1 | Value | Value | Value | Experimental Value |

| Solvent 2 | Value | Value | Value | Experimental Value |

| ... | ... | ... | ... | ... |

| Solvent n | Value | Value | Value | Experimental Value |

Calculation of Hansen Solubility Parameters for this compound

Once the solubility of this compound has been determined in a range of well-characterized solvents, its Hansen Solubility Parameters can be calculated using specialized software (e.g., HSPiP - Hansen Solubility Parameters in Practice). The software uses the experimental solubility data to find the set of HSP values (δd, δp, δh) for the solute that best defines a "sphere" of good solvents.

Predictive Methods for Estimating Solubility Parameters

In the absence of experimental data, computational methods can provide an estimation of the Hansen Solubility Parameters. These methods are often based on group contribution theory or more advanced computational chemistry models.

-